1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol
Description
1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a heterocyclic compound featuring a cyclobutanol core linked via an ethyl chain to a 3-amino-4-chloro-substituted pyrazole ring. The chlorine atom at the 4-position of the pyrazole moiety and the hydroxyl group on the cyclobutane ring contribute to its unique electronic and steric properties.
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
1-[2-(3-amino-4-chloropyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C9H14ClN3O/c10-7-6-13(12-8(7)11)5-4-9(14)2-1-3-9/h6,14H,1-5H2,(H2,11,12) |
InChI Key |
PGUTXJUABRZKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCN2C=C(C(=N2)N)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions: The amino and chloro groups are introduced via substitution reactions.
Linking to Cyclobutanol: The ethyl linker is introduced through alkylation reactions, where the pyrazole derivative is reacted with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 215.68 g/mol. Its structural characteristics enable it to act as a versatile building block in synthesizing other biologically active molecules.
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol exhibit anticancer properties by inhibiting specific pathways associated with tumor growth. For instance, studies have shown that pyrazole derivatives can target cancer cell proliferation and induce apoptosis, suggesting that this compound may also possess similar effects.
2. Glycine Transporter Inhibition
The compound has potential as a glycine transporter inhibitor, which is crucial in the treatment of neurological disorders such as schizophrenia. Glycine transport inhibitors are being explored for their ability to enhance synaptic transmission and improve cognitive functions. The design and optimization of such inhibitors often involve compounds with pyrazole moieties, indicating a pathway for further research into the efficacy of this compound in this context .
Cosmetic Formulations
3. Skin Care Applications
There is emerging interest in the use of this compound in cosmetic formulations, particularly for its potential moisturizing and skin-soothing properties. The incorporation of such compounds into topical formulations could enhance their effectiveness by improving skin hydration and barrier function. Research on similar compounds suggests that they can be used to stabilize emulsions and improve the sensory feel of creams and lotions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The primary structural analogs of this compound are derivatives with substitutions at the 4-position of the pyrazole ring. A key example is 1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol (CAS: 1936381-83-7), which replaces chlorine with a methyl group . This substitution alters electronic, steric, and physicochemical properties:
*The molecular formula for the target compound is inferred by replacing the methyl group (C₁₀H₁₇N₃O) with chlorine (removing one carbon and two hydrogens, adding Cl).
Electronic and Steric Implications
- Chlorine vs. In contrast, the methyl group’s electron-donating nature may stabilize the ring but reduce binding affinity in polar environments .
- Steric Effects : The methyl group introduces bulkier steric hindrance compared to chlorine, which could influence conformational flexibility or docking into active sites.
Physicochemical Properties
- Solubility : The chlorine-substituted compound is expected to exhibit higher aqueous solubility due to increased polarity, whereas the methyl analog may favor lipid environments.
- Stability : Chlorine’s inductive effect could reduce the pyrazole ring’s susceptibility to oxidative degradation compared to methyl-substituted analogs.
Research Findings and Limitations
Available Data
- The methyl-substituted analog (C₁₀H₁₇N₃O) has a confirmed molecular weight of 195.26 and is commercially documented, though detailed synthetic routes or biological data are absent .
- No direct evidence is provided for the chloro-substituted compound’s synthesis, characterization, or applications. Properties are inferred from structural comparisons.
Gaps and Inferences
- Synthetic Challenges : Introducing chlorine at the 4-position may require specialized reagents (e.g., chlorinating agents) compared to methyl group installation (e.g., alkylation).
- Biological Activity : Pyrazole derivatives often target kinases or GPCRs. The chloro-substituted compound’s enhanced electrophilicity could improve binding to ATP pockets, but experimental validation is needed.
Biological Activity
The compound 1-[2-(3-amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO (exact values depend on the specific structure)
- Molecular Weight : Approximately 200 g/mol (specific value can vary based on substituents)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Pyrazole derivatives are known for their ability to inhibit kinases, which play crucial roles in cell signaling and regulation.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways such as the mTOR pathway .
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Example A | mTOR | 0.5 | Apoptosis induction |
| Example B | CDK9 | 0.3 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been tested against various bacterial strains, showing effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Inhibition |
| Escherichia coli | 64 | Moderate inhibition |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including compounds similar to our target compound. The results demonstrated that these derivatives could effectively inhibit cancer cell proliferation with IC50 values in the low micromolar range, correlating with their ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties of various pyrazole derivatives against common pathogens. The results indicated that certain compounds exhibited potent activity against E. coli and S. aureus, with MIC values suggesting strong antibacterial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
